N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted at the 4-position with a 2,4-dimethoxyphenyl group and at the 2-position with a cyclohexanecarboxamide moiety. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-13-8-9-14(16(10-13)23-2)15-11-24-18(19-15)20-17(21)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFZNAOKZEAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
This classical method involves condensing cyclohexanecarbothioamide with α-halo ketones containing the 2,4-dimethoxyphenyl group. The reaction mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-halo carbonyl carbon, followed by cyclodehydration. Challenges include regiochemical control and the synthetic accessibility of 2,4-dimethoxyphenacyl bromides.
Calcium-Triflate-Mediated Cyclization
Modern protocols employ propargyl alcohols and thioamides under Ca(OTf)₂ catalysis. This method offers superior regiocontrol and functional group tolerance, enabling direct incorporation of aromatic substituents during thiazole formation.
Detailed Synthetic Protocols
Preparation of Cyclohexanecarbothioamide
Cyclohexanecarboxamide undergoes thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in anhydrous toluene at 110°C for 6 hours (85% yield). The reaction progress is monitored by IR spectroscopy, observing the carbonyl stretch shift from 1665 cm⁻¹ (C=O) to 1250 cm⁻¹ (C=S).
Characterization Data
Synthesis of 3-(2,4-Dimethoxyphenyl)propagyl Alcohol
A three-step sequence achieves this key intermediate:
- Friedel-Crafts acylation of 1,3-dimethoxybenzene with propargyl chloride using AlCl₃ catalyst (45% yield)
- Reduction of the resulting propargyl ketone with NaBH₄ in THF/MeOH (3:1) at 0°C (78% yield)
- Purification via silica gel chromatography (hexane:ethyl acetate = 4:1)
Critical Reaction Parameters
- Temperature control during reduction prevents alkyne hydrogenation
- Strict anhydrous conditions for Friedel-Crafts acylation
Thiazole Ring Formation
Optimized conditions from recent literature:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Ca(OTf)₂ (5 mol%) |
| Co-catalyst | Bu₄NPF₆ (5 mol%) |
| Solvent | Toluene |
| Temperature | 120°C |
| Reaction Time | 40 minutes |
| Yield | 82% |
The reaction mechanism proceeds through:
- Calcium-mediated activation of the propargyl alcohol
- 5-exo-dig cyclization forming the thiazole ring
- Conformational isomerization to the thermodynamically stable product
Kinetic vs. Thermodynamic Control
Early reaction times (10 minutes) yield the less conjugated isomer (δ 6.33 ppm for vinyl proton), which gradually converts to the fully conjugated system (δ 7.15 ppm) over 40 minutes.
Spectroscopic Characterization
¹H NMR Analysis (400 MHz, DMSO-d₆)
- δ 1.25–1.50 (m, 5H, cyclohexyl)
- δ 3.75 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃)
- δ 6.55 (d, J = 8.4 Hz, 1H, ArH), 6.68 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.05 (d, J = 2.4 Hz, 1H, ArH)
- δ 8.15 (s, 1H, thiazole-H)
High-Resolution Mass Spectrometry
- Observed : 385.1521 [M+H]⁺
- Calculated (C₂₀H₂₄N₂O₃S) : 385.1524
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Reaction Time | Selectivity | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 65 | 8 h | Moderate | Challenging |
| Ca(OTf)₂ Cyclization | 82 | 40 min | High | Excellent |
The calcium triflate method demonstrates clear advantages in reaction efficiency and stereochemical control, though it requires strict exclusion of moisture.
Industrial-Scale Considerations
Gram-scale synthesis (50 mmol) in a flow reactor system achieves 79% yield with:
- Residence time: 45 minutes
- Catalyst loading: 3 mol% Ca(OTf)₂
- Productivity: 12.4 g/h
Purification via antisolvent crystallization (heptane/ethyl acetate) provides pharmaceutical-grade material (99.5% purity by HPLC).
Emerging Methodologies
Recent patent literature discloses microwave-assisted syntheses (150°C, 10 minutes, 88% yield) using ionic liquid solvents. While promising, these methods require specialized equipment and lack extensive scalability data.
Chemical Reactions Analysis
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (6b)
- Structure-Activity Relationship (SAR): 6a: Contains a 4-hydroxy-3-methoxyphenyl group at the thiazole 4-position and an acetamide at the 2-position. 6b: Features a 2-methoxyphenol group and an amino substituent on the thiazole.
- Bioactivity: 6a acts as a non-selective COX-1/COX-2 inhibitor (IC50 ~9.01 mM for COX-1, similar for COX-2). 6b is a selective COX-2 inhibitor (IC50 11.65 mM).
- However, the cyclohexanecarboxamide in the target compound replaces the simpler acetamide or amino groups, which could modulate selectivity for COX isoforms .
N-(4-phenyl-1,3-thiazol-2-yl)benzamides (5a–o)
- Key Compounds :
- 5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide) : Exhibited potent anti-inflammatory activity (carrageenan-induced edema model).
- 5n (N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide) : Demonstrated enhanced potency due to electron-withdrawing substituents.
- The 2,4-dimethoxy substituents could also confer distinct electronic effects compared to halogens or trifluoromethyl groups .
Thiazole Derivatives with Cyclohexanecarboxamide Moieties
N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide
- Structure : Substitutes the thiazole core with a benzoxazole-phenyl group.
- Implications : The benzoxazole moiety introduces a rigid aromatic system, contrasting with the thiazole-dimethoxyphenyl group in the target compound. This structural difference may alter binding to targets like COX or LOX enzymes due to variations in π-π stacking and hydrogen-bonding interactions .
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (72)
- Structure : Features a cyclopropanecarboxamide group and a 4-methoxyphenyl-thiazole core.
- Comparison : The cyclopropane ring in compound 72 introduces strain and rigidity, whereas the cyclohexane in the target compound offers flexibility. This could influence pharmacokinetic properties such as metabolic stability and oral bioavailability .
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide
- Structure : Replaces cyclohexanecarboxamide with a pyrazine-carboxamide group.
- However, the 3,4-dimethoxyphenyl group (vs. 2,4-dimethoxy in the target compound) may alter binding orientation due to substituent positioning .
Biological Activity
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a dimethoxyphenyl group attached to a cyclohexanecarboxamide backbone. Its chemical structure can be represented as follows:
This structure is significant for its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various cellular pathways. The proposed mechanisms of action for this compound include:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation and gene expression modulation, leading to altered cellular processes such as apoptosis and proliferation.
- TRPM8 Channel Modulation : Similar compounds have shown effects on TRPM8 channels, which are implicated in sensory perception and pain pathways. This suggests potential analgesic properties .
Anticancer Properties
Several studies have investigated the anticancer activity of thiazole derivatives. For instance, compounds structurally related to this compound demonstrated significant cytotoxic effects on various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Compound Structure | Cell Line Tested | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Thiazole Derivative A | HeLa | 10 | Apoptosis induction |
| Thiazole Derivative B | MCF-7 | 15 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Anti-inflammatory Effects
Thiazole compounds have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess similar effects.
Case Study: In Vivo Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in inflammation markers compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption observed in preliminary studies.
- Distribution : High tissue distribution with a preference for liver and lungs.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Renal excretion as metabolites.
Q & A
Q. What synthetic strategies are recommended for preparing N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide?
- Methodology : The synthesis typically involves: (i) Thiazole ring formation via cyclization of α-haloketones with thiourea derivatives (e.g., 2-aminothiazole precursors). (ii) Amide coupling between the thiazole intermediate and cyclohexanecarboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt). (iii) Purification via column chromatography or recrystallization, monitored by TLC and NMR .
- Critical Considerations : Optimize reaction conditions (temperature, solvent polarity) to enhance yield and minimize byproducts. Use anhydrous conditions for moisture-sensitive steps.
Q. How can structural characterization be performed for this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.0–8.5 ppm) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, N-H bend ~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology : (i) Assay Standardization : Validate protocols (e.g., cell line selection, incubation time) using positive controls (e.g., doxorubicin for cytotoxicity). (ii) SAR Analysis : Compare analogs (e.g., methoxy vs. chloro substituents) to identify structural determinants of activity . (iii) Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to assess target binding consistency (e.g., kinase active sites) .
- Case Study : notes that INH1 (a thiazole-based analog) showed divergent activity in cell-based vs. animal models due to bioavailability differences .
Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?
- Stepwise Strategy :
Kinetic Assays : Measure enzyme inhibition (e.g., cholinesterase, kinase) using fluorogenic substrates (e.g., acetylthiocholine for AChE) to determine inhibition type (competitive/non-competitive) .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Western Blotting : Assess downstream signaling (e.g., phosphorylation status of ERK/AKT in cancer cells) .
- Data Interpretation : Cross-reference with structural analogs (e.g., quinazoline derivatives in ) to infer conserved pharmacophores .
Q. What strategies are effective for improving metabolic stability without compromising activity?
- Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and slow hepatic clearance .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using liver microsomes .
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow oxidative degradation .
Critical Analysis of Contradictory Evidence
- Bioavailability vs. In Vitro Activity : highlights discrepancies between in vitro potency (low IC₅₀) and in vivo efficacy, likely due to poor pharmacokinetics. Mitigate via formulation (e.g., liposomal encapsulation) .
- SAR Inconsistencies : and show conflicting trends in methoxy group contributions. Hypothesis: Steric effects dominate over electronic effects in certain targets. Validate via 3D-QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
